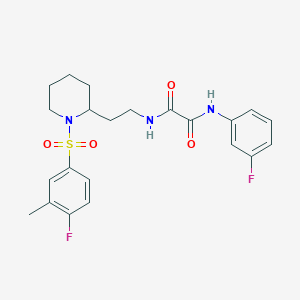
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide" is a chemically synthesized molecule that may have potential biological activity. The structure of the compound suggests it is a derivative of arylsulfonamide, which is a common feature in molecules that target central nervous system (CNS) disorders. Arylsulfonamides have been studied for their selectivity towards the 5-HT7 receptor, which is implicated in various CNS conditions .
Synthesis Analysis
The synthesis of related arylsulfonamide derivatives typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine derivative. For instance, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate is an intermediate that can be further transformed into various substituted acetamide derivatives . The synthesis process often employs weak bases and polar aprotic solvents to facilitate the reaction, and the final products are confirmed using techniques such as 1H-NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of arylsulfonamide derivatives is characterized by the presence of a sulfonamide moiety attached to a piperidine ring. Substitutions on the piperidine ring and the sulfonamide nitrogen can significantly alter the compound's receptor binding profile and biological activity. The specific substitutions on the molecule suggest a design that could target multiple receptors or exhibit selectivity towards a particular receptor subtype .
Chemical Reactions Analysis
Arylsulfonamide derivatives can undergo various chemical reactions, particularly at the nitrogen atoms, where substitutions can be made to modify the compound's properties. The choice of electrophiles and reaction conditions can lead to a diverse array of derivatives with different biological activities. These reactions are crucial for the development of compounds with potential therapeutic applications in CNS disorders .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylsulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms and the sulfonamide group can affect the compound's lipophilicity, solubility, and stability. These properties are important for the compound's bioavailability and pharmacokinetics. The derivatives' activities against various biological targets, such as receptors and enzymes, are evaluated through in vitro and in vivo studies to determine their potential as therapeutic agents .
科学的研究の応用
Synthesis and Therapeutic Potential
Anticancer Activity : The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been investigated for their promising anticancer properties. This research focused on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents. Notably, compounds exhibited strong anticancer activities, indicating the potential therapeutic application of such derivatives in cancer treatment (Rehman et al., 2018).
Insecticidal Activity : Another study highlighted the novel insecticide Flubendiamide, showcasing its unique chemical structure and high efficacy against lepidopterous pests. The compound's distinct structure and action mode suggest its application in integrated pest management and insect resistance management programs (Tohnishi et al., 2005).
Uro-selective α1-Adrenergic Receptor Antagonism : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high-to-moderate affinity for the α1-adrenoceptor, suggesting their potential use in treating conditions like benign prostatic hyperplasia (Rak et al., 2016).
Chemical Properties and Synthesis Methodologies
Oxidative Enantioselective α-Fluorination : A study on the oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis was discussed. This research provides insights into overcoming challenges like competitive difluorination, highlighting the method's efficiency and enantioselectivities in C-F bond formation (Li et al., 2014).
Antibacterial Agents : The synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were explored as antibacterial agents. This study provides a pathway for developing potent antibacterial compounds through strategic chemical synthesis (Miyamoto et al., 1987).
特性
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-15-13-19(8-9-20(15)24)32(30,31)27-12-3-2-7-18(27)10-11-25-21(28)22(29)26-17-6-4-5-16(23)14-17/h4-6,8-9,13-14,18H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJYNOGQVHJXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)
![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

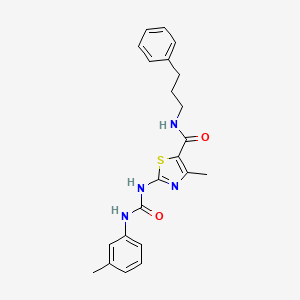
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
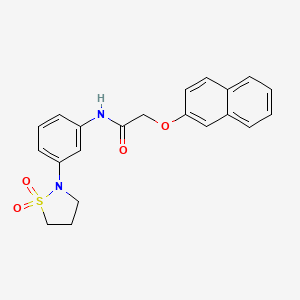
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)
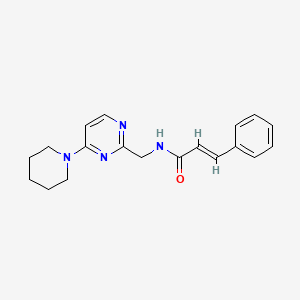
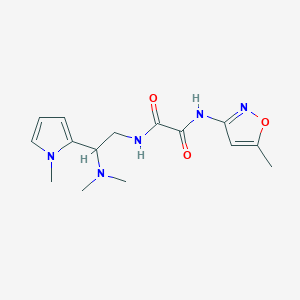

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)
